Aqueous Solubility: 2-(Pyrimidin-2-yl)acetamide Exhibits Superior Water Solubility vs. 2-(Pyrimidin-2-yl)acetic Acid, Facilitating Aqueous Synthetic Protocols
2-(Pyrimidin-2-yl)acetamide demonstrates high water solubility, measured at 81 g/L (0.59 mol/L) , which is a critical advantage for aqueous-phase reactions and formulations. This is in contrast to its carboxylic acid analog, 2-(pyrimidin-2-yl)acetic acid, which, while also water-soluble, exhibits different partitioning behavior due to its ionizable nature . The primary amide's neutral character avoids the pH-dependent solubility changes inherent to carboxylic acids, providing more predictable and consistent behavior across a range of aqueous conditions .
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 81 g/L (0.59 mol/L) |
| Comparator Or Baseline | 2-(Pyrimidin-2-yl)acetic acid: Predicted to have pH-dependent solubility; no single definitive value available, but its carboxylic acid group confers high water solubility at neutral to basic pH . |
| Quantified Difference | Quantified difference not available due to pH dependence; however, the target compound offers a fixed, high-solubility value independent of pH . |
| Conditions | Water solubility at approximately 25°C, experimental value for target compound ; comparator behavior inferred from general carboxylic acid properties . |
Why This Matters
For procurement, this ensures that 2-(pyrimidin-2-yl)acetamide can be reliably used in aqueous synthetic steps (e.g., amide couplings, bioconjugation) without the need for pH adjustment or buffering, reducing process complexity and improving reproducibility.
